molecular formula C13H19BrINO2 B13752798 p-Bromomethylbenzoylcholine iodide CAS No. 54399-04-1

p-Bromomethylbenzoylcholine iodide

Cat. No.: B13752798
CAS No.: 54399-04-1
M. Wt: 428.10 g/mol
InChI Key: ZSHJZRPVBKCWPJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Bromomethylbenzoylcholine iodide is a quaternary ammonium compound featuring a benzoyl group substituted with a bromomethyl moiety at the para position, coupled to a choline backbone and an iodide counterion.

Properties

CAS No.

54399-04-1

Molecular Formula

C13H19BrINO2

Molecular Weight

428.10 g/mol

IUPAC Name

2-[4-(bromomethyl)benzoyl]oxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C13H19BrNO2.HI/c1-15(2,3)8-9-17-13(16)12-6-4-11(10-14)5-7-12;/h4-7H,8-10H2,1-3H3;1H/q+1;/p-1

InChI Key

ZSHJZRPVBKCWPJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)CBr.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromomethylbenzoylcholine iodide typically involves the reaction of p-bromomethylbenzoic acid with choline chloride in the presence of a suitable base The reaction is carried out under controlled conditions to ensure the formation of the desired product

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: p-Bromomethylbenzoylcholine iodide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and choline.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used to hydrolyze the ester bond.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis Products: p-Bromomethylbenzoic acid and choline.

Scientific Research Applications

Chemistry: p-Bromomethylbenzoylcholine iodide is used as a reagent in organic synthesis to introduce the benzoylcholine moiety into various molecules. It serves as a building block for the synthesis of more complex compounds.

Biology: In biological research, this compound is used to study the interactions of choline derivatives with biological membranes and receptors. It is also used in the development of cholinergic drugs and probes.

Medicine: The compound has potential applications in the development of drugs targeting cholinergic systems. It is studied for its effects on neurotransmission and its potential therapeutic uses in neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of p-Bromomethylbenzoylcholine iodide involves its interaction with cholinergic receptors and enzymes. The compound mimics the structure of acetylcholine, allowing it to bind to cholinergic receptors and modulate neurotransmission. It may also inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

Comparison with Similar Compounds

Acetylcholine Bromide

Structural Differences :

  • Acetylcholine bromide lacks the bromomethylbenzoyl group, instead featuring a simpler acetylated choline structure.
  • The iodide counterion in p-bromomethylbenzoylcholine iodide may enhance solubility in polar solvents compared to bromide .

Functional Implications :

  • Acetylcholine bromide is a well-known cholinergic agonist, binding to muscarinic and nicotinic receptors. The bromomethylbenzoyl modification in the target compound likely alters receptor affinity due to steric hindrance and increased lipophilicity .

p-Bromophenacyl Bromide

Structural Overlap :

  • Both compounds share a para-brominated benzoyl group, but p-bromophenacyl bromide lacks the choline-iodide moiety.

Reactivity :

  • p-Bromophenacyl bromide is a potent alkylating agent, commonly used to modify thiol groups in proteins. The choline-iodide component in the target compound may reduce its alkylation efficiency but enhance water solubility for biochemical assays .

Methyl Iodide (CH₃I)

Counterion Role :

  • Methyl iodide, a volatile halocarbon, highlights the iodide ion’s role as a leaving group in nucleophilic substitution reactions. In this compound, the iodide likely stabilizes the compound in solution and facilitates ionic interactions .

Dimethylsulphonium Iodide

Bioactivity Insights :

  • Dimethylsulphonium iodide exhibits antimicrobial activity against Staphylococcus aureus (MIC ~1 µg/mL at 37°C), suggesting iodide-containing compounds may broadly influence microbial membranes or enzymatic functions. However, the bulkier structure of this compound may limit similar activity unless specific targeting mechanisms exist .

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
This compound ~438 (calculated) Bromomethyl, benzoyl, choline, iodide High in polar solvents Enzyme inhibition, receptor studies (inferred)
Acetylcholine bromide ~214 Acetyl, choline, bromide Water-soluble Cholinergic signaling
p-Bromophenacyl bromide ~278 Bromo, benzoyl, bromide Low in water Protein alkylation
Methyl iodide ~142 Methyl, iodide Volatile, low solubility Atmospheric chemistry models
Dimethylsulphonium iodide ~218 Sulphonium, iodide Moderate in water Antimicrobial agents

Research Findings and Implications

  • Antimicrobial Potential: Dimethylsulphonium iodide’s efficacy against S. aureus (MIC 1 µg/mL) suggests iodide’s role in disrupting microbial membranes. This compound’s larger structure may require targeted delivery for similar effects .
  • Atmospheric Relevance : Methyl iodide’s vertical transport behavior (MCI ratios 0.16–0.4 in Pacific regions) underscores iodide’s environmental mobility, contrasting with the synthetic focus of the target compound .
  • Structural-Activity Relationships : The bromomethyl group in p-bromophenacyl bromide enhances electrophilicity for alkylation, while its absence in acetylcholine bromide prioritizes receptor binding. The target compound’s hybrid structure may balance these properties .

Notes on Limitations

  • Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.